molecular formula C10H9NO2 B6613760 2-METHYL-4,7-QUINOLINEDIOL CAS No. 90924-19-9

2-METHYL-4,7-QUINOLINEDIOL

Cat. No.: B6613760
CAS No.: 90924-19-9
M. Wt: 175.18 g/mol
InChI Key: ADTPOIRZJFLNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylquinoline-4,7-diol is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.19 . It is also known by its CAS number: 10529-34-7 .


Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives has been a subject of substantial research. Various techniques have been developed for the synthesis of 2-methylquinoline, with Doebner–von Miller being one of the most effective . Other methods include transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions . A recent study reported the synthesis of 2-methylquinoline compounds continuously from nitroarenes and the ethanol/water system by a simple hydrogen transfer reaction in the presence of the Ru–Fe/γ-Al2O3 catalyst .


Molecular Structure Analysis

The molecular structure of 2-methylquinoline-4,7-diol consists of a quinoline ring system, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its derivatives, including 2-methylquinoline, have been used in various chemical reactions. These compounds have shown substantial biological activities and have been used in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylquinoline-4,7-diol include a melting point of 271-272°C . The thermodynamic properties of 2-methylquinoline have been studied, which are essential to know their quality and stability in use .

Safety and Hazards

2-Methylquinoline-4,7-diol is associated with certain safety hazards. It has been classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Quinoline and its derivatives, including 2-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry . Future research may focus on developing more efficient synthesis methods and exploring new applications of these compounds .

Properties

IUPAC Name

7-hydroxy-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-10(13)8-3-2-7(12)5-9(8)11-6/h2-5,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTPOIRZJFLNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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